molecular formula C14H10N4O7 B12465322 N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide

N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide

Cat. No.: B12465322
M. Wt: 346.25 g/mol
InChI Key: HIWYVJSVGFIGDZ-UHFFFAOYSA-N
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Description

N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide is a chemical compound characterized by the presence of a benzohydrazide core substituted with hydroxyphenyl and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro groups can also participate in redox reactions, affecting cellular pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide
  • 2-(2-hydroxyphenyl)-2-oxazolin-4-carbonyl group

Uniqueness

N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide is unique due to the presence of both hydroxyphenyl and dinitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

N'-(2-hydroxybenzoyl)-3,5-dinitrobenzohydrazide

InChI

InChI=1S/C14H10N4O7/c19-12-4-2-1-3-11(12)14(21)16-15-13(20)8-5-9(17(22)23)7-10(6-8)18(24)25/h1-7,19H,(H,15,20)(H,16,21)

InChI Key

HIWYVJSVGFIGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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